molecular formula C13H7Cl2NS B2687712 2-(2,5-Dichlorophenyl)-1,3-benzothiazole CAS No. 190730-69-9

2-(2,5-Dichlorophenyl)-1,3-benzothiazole

Cat. No.: B2687712
CAS No.: 190730-69-9
M. Wt: 280.17
InChI Key: QUFITOPXYMPOHC-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-1,3-benzothiazole is a synthetic small molecule based on the privileged benzothiazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Benzothiazole derivatives are extensively investigated for their broad spectrum of pharmacological activities, serving as a core structure in the development of novel therapeutic agents. This compound is primarily valued in research for its role as a key synthetic intermediate or a lead compound in the design of enzyme inhibitors. Specifically, structurally analogous benzothiazole hybrids have demonstrated potent inhibitory activity against the enzyme α-amylase, a key target in the management of type-2 diabetes . Furthermore, benzothiazole derivatives have shown remarkable promise as anticancer agents in preclinical research, exhibiting efficacy against a diverse range of human cancer cell lines, including breast, renal, and colon cancers . The mechanism of action for such compounds can vary, with some functioning as potent inhibitors of tumor-associated enzymes like carbonic anhydrase . The presence of the 2,5-dichlorophenyl substitution pattern may confer unique electronic and steric properties, influencing the compound's binding affinity to biological targets and its overall pharmacokinetic profile. Researchers utilize this chemical as a building block to explore structure-activity relationships (SAR) and to develop new potential inhibitors for various disease-associated targets. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses, or for personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dichlorophenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NS/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFITOPXYMPOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive confirmation of a compound's elemental composition. For 2-(2,5-Dichlorophenyl)-1,3-benzothiazole, with the molecular formula C₁₃H₇Cl₂NS, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The calculated monoisotopic mass is a critical parameter for confirming the identity and assessing the purity of a synthesized sample. In a typical HRMS analysis, often using an electrospray ionization (ESI) source, the compound would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) at a mass-to-charge ratio (m/z) that corresponds to its theoretical value, within a very narrow mass error margin (typically < 5 ppm). The distinct isotopic pattern created by the two chlorine atoms (³⁵Cl and ³⁷Cl) would serve as an additional, unmistakable signature for its confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the complete chemical structure of this compound can be mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show signals corresponding to the seven protons distributed across two aromatic systems: the benzothiazole (B30560) moiety and the dichlorophenyl ring. The protons on the benzothiazole ring typically appear as a complex multiplet system, while the three protons on the dichlorophenyl ring would exhibit splitting patterns consistent with their relative positions.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm Splitting Pattern Integration Assignment
Higher δ (Aromatic) Multiplet 4H Benzothiazole protons (H-4, H-5, H-6, H-7)

Note: Specific chemical shifts and coupling constants require experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, 13 distinct signals would be expected in the aromatic region of the spectrum, corresponding to the 13 carbon atoms of the fused ring system and the substituted phenyl ring. The carbon atom at the C2 position of the benzothiazole ring, being bonded to both sulfur and nitrogen, typically appears at a characteristic downfield chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment
Downfield C2 (Benzothiazole)
Aromatic Region C3a, C7a (Benzothiazole bridgehead)
Aromatic Region C4, C5, C6, C7 (Benzothiazole)

Note: Specific chemical shifts require experimental data.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Techniques

To unambiguously assign all proton and carbon signals, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra would reveal the coupling relationships between adjacent protons within the same aromatic ring, helping to trace the connectivity of the spin systems.

HSQC spectra would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.

HMBC spectra would show correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting the dichlorophenyl ring to the C2 position of the benzothiazole core and confirming the assignments of quaternary carbons.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. The IR spectrum of this compound is characterized by absorption bands typical for its aromatic and heterocyclic structure.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=N stretching: A characteristic sharp band for the thiazole (B1198619) ring, usually found in the 1650-1550 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ range.

C-Cl stretching: Strong absorptions in the fingerprint region, generally between 800-600 cm⁻¹.

Aromatic C-H out-of-plane bending: Bands in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as bond lengths, bond angles, and intermolecular interactions.

For a compound like this compound, a crystal structure would confirm the planarity of the benzothiazole ring system. It would also determine the dihedral angle between the plane of the benzothiazole unit and the dichlorophenyl ring. This angle is influenced by steric hindrance from the ortho-chloro substituent. Intermolecular interactions, such as π-π stacking or halogen bonding, which dictate the crystal packing, would also be elucidated. While the specific crystal structure for this exact compound is not publicly available, related structures of other 2-phenylbenzothiazole (B1203474) derivatives often show a nearly coplanar arrangement between the aromatic rings, which is crucial for understanding their electronic properties.

Computational and Theoretical Investigations of 2 2,5 Dichlorophenyl 1,3 Benzothiazole

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure, stability, and reactivity of molecules. For benzothiazole (B30560) derivatives, these calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-31G+(d,p) to achieve a balance between accuracy and computational cost. Such studies provide insights into the molecule's fundamental properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govnih.gov In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. For benzothiazole structures, the nitrogen atom of the thiazole (B1198619) ring typically represents a region of high negative potential.

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. Studies on various benzothiazole derivatives have shown their potential to interact with a wide range of biological targets, including enzymes implicated in cancer and infectious diseases. nih.govhumanjournals.comrsc.org For instance, a structurally similar compound, 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govpjps.pkoxazin-4-one, was docked against human methionyl-tRNA synthetase, yielding a docking score of -74.74±0.05 kcal/mol, suggesting a potential binding interaction. researchgate.net Docking studies provide scoring functions to rank potential binders and detailed information on intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the active site.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein. MD simulations can confirm the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur upon binding. researchgate.net Key metrics from MD simulations, such as the root-mean-square deviation (RMSD) of the complex, can indicate the stability of the interaction throughout the simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, untested compounds. For benzothiazole derivatives, QSAR studies have been developed to predict their anticancer and anthelmintic activities. pjps.pk These models are built using various molecular descriptors (e.g., topological, electronic, and hydrophobic) and statistical methods like multiple linear regression (MLR). A successful QSAR model can guide the design of new derivatives with enhanced potency.

Computational ADMET Prediction for Drug-Likeness Assessment

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development to assess the "drug-likeness" of a compound. These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. Computational tools are used to predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. A common approach is to evaluate compliance with established guidelines like Lipinski's Rule of Five and Veber's rules, which relate physicochemical properties to oral bioavailability. nih.gov

While these computational methodologies are well-established for the study of benzothiazole derivatives, the absence of specific published data for 2-(2,5-Dichlorophenyl)-1,3-benzothiazole highlights a gap in the current scientific literature. Future computational studies are needed to elucidate the specific electronic, biological, and pharmacokinetic properties of this particular compound.

Structure Activity Relationship Sar Studies of 2 2,5 Dichlorophenyl 1,3 Benzothiazole Derivatives

Impact of Dichlorophenyl Substituents on Biological Activity Profiles

The substitution pattern on the 2-phenyl ring of the benzothiazole (B30560) scaffold is a critical determinant of biological activity. The presence, number, and position of substituents like halogens can significantly modulate the potency and selectivity of the compounds. pharmacyjournal.in For instance, in the context of anticancer activity, modifications on this phenyl ring have been explored to understand how they influence cytotoxicity in various cancer cell lines. mdpi.com

Research into 2-phenylbenzothiazole (B1203474) analogues has shown that introducing different substituents, including those with varying electronic properties and steric hindrance, can modulate their antiproliferative effects. mdpi.com Halogen substituents, such as the two chlorine atoms in the 2,5-dichloro configuration, are of particular interest. Studies on related structures have indicated that hydrophobic moieties on the molecule are conducive to cytotoxic activity against cancer cell lines. pharmacyjournal.in The dichlorophenyl group contributes significantly to the lipophilicity of the molecule, which can influence its ability to cross cell membranes.

The specific positioning of the chlorine atoms (ortho and meta to the point of attachment to the benzothiazole ring) creates a distinct electronic and steric profile. This pattern can affect the molecule's conformation and its ability to bind to biological targets. While direct SAR studies on the 2,5-dichloro substitution are specific to each biological target, general principles from related series provide valuable insights. For example, studies on other chlorinated benzothiazoles have demonstrated that chloro groups can enhance antifungal activity. ijper.org

Table 1: Influence of Phenyl Ring Substituents on Benzothiazole Activity

Substituent TypeGeneral Impact on Biological ActivityExample Activity
Halogens (e.g., -Cl, -F)Can increase lipophilicity and cell permeability; may confer specific activities.Anticonvulsant, Antifungal, Anticancer. pharmacyjournal.inijper.org
Electron-Withdrawing Groups (e.g., -NO2)Often modulates electronic properties, potentially enhancing interaction with targets.Can lead to a decline in antifungal properties if substituted at certain positions. ijper.org
Electron-Donating Groups (e.g., -OCH3, -OH)Can enhance potency and confer specific activities.Anti-Alzheimer, Antibacterial. pharmacyjournal.inijper.org
Amino Groups (e.g., -NH2)Often critical for potent and selective antitumor activity.Anticancer. nih.gov

Role of the Benzothiazole Core Modifications on Activity

Modifications to the benzothiazole nucleus itself are a key strategy for optimizing the biological activity of this class of compounds. nih.gov The properties of the benzothiazole moiety are strongly influenced by the type and location of its substituents. mdpi.com

Studies have consistently shown that substitutions at the C-6 position of the benzothiazole ring are particularly important. For example, the introduction of a nitro (-NO2) or cyano (-CN) group at the C-6 position has been found to increase antiproliferative activity. mdpi.com Similarly, another study revealed that placing a chlorine atom at the 6th position resulted in a notable increase in bioactivity compared to a fluorine substitution at the 5th position. nih.gov In the context of Retinoid X Receptor-α (RXRα) antagonists, derivatives with a substituent at the C-6 position of the benzothiazole core demonstrated superior transcriptional inhibitory activities compared to those with substituents at C-7. mdpi.com

The nature of the substituent at the C-2 position (other than the phenyl group) and groups attached to the amino group at C-2 also play a significant role. The presence of thiol or amino groups at the C-2 position can strengthen the molecule's activity profile. pharmacyjournal.in Furthermore, in a series of anticonvulsant agents, modifications at the 6-position of the benzothiazole core with various substituted benzyloxy groups were shown to be crucial for activity. nih.gov Specifically, the position of fluorine on the benzyloxy ring influenced anticonvulsant efficacy, with meta and para positions being more favorable than the ortho position. nih.gov

Table 2: Effect of Substitutions on the Benzothiazole Core

Position of SubstitutionSubstituentObserved Effect on Biological Activity
C-6-NO2, -CNIncreased antiproliferative activity. mdpi.com
C-6-ClIncreased bioactivity (compared to C-5 -F). nih.gov
C-6-OH, -OCH3, -CH3Can boost the compound's potency. pharmacyjournal.in
C-6Substituted benzyloxyCrucial for anticonvulsant activity. nih.gov
C-7General SubstituentsLess effective for RXRα inhibition compared to C-6. mdpi.com
C-5-Cl, -FReplacing hydrogen at this position can increase potency. pharmacyjournal.in
C-4-OCH3Increased antibacterial activity (on 2-mercaptobenzothiazole). pharmacyjournal.in
C-4-ClIncreased antifungal activity (on 2-mercaptobenzothiazole). pharmacyjournal.in

Correlation of Electronic and Steric Parameters with Observed Activities

The biological activity of benzothiazole derivatives can be quantitatively correlated with their physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies analyze how parameters describing a molecule's lipophilicity, electronic character, and steric profile relate to its observed activity. ubaya.ac.id

Electronic Parameters: These parameters, such as the Hammett constant (σ) and total energy (Etot), describe the electron distribution within the molecule and its ability to engage in electronic interactions with a receptor. ubaya.ac.id Computational studies using density functional theory (DFT) have been employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's reactivity; a smaller gap suggests the molecule is more reactive and kinetically less stable. mdpi.com From these energies, reactivity descriptors like chemical hardness (η), softness (σ), and the electrophilicity index (ω) can be calculated to predict how a molecule will interact in a biological system. mdpi.comresearchgate.net

Steric Parameters: These parameters, such as Molar Refractivity (CMR) and Taft's steric parameter (Es), relate to the size and shape of the molecule. ubaya.ac.id Steric factors are crucial as they determine the complementarity or "fit" between a drug molecule and its receptor binding site. ubaya.ac.id For some classes of compounds, steric parameters have been found to have a more significant impact on biological activity than lipophilic or electronic parameters. ubaya.ac.id

Table 3: Key Physicochemical Parameters in SAR Studies

Parameter TypeParameter NameDescriptionRelevance to Biological Activity
Electronic HOMO-LUMO Energy Gap (ΔE)The energy difference between the highest occupied and lowest unoccupied molecular orbitals.A smaller gap is correlated with higher chemical reactivity. mdpi.com
Electronic Hammett Constant (σ)Quantifies the electron-donating or electron-withdrawing effect of a substituent.Influences drug-receptor electronic interactions and solubility. ubaya.ac.id
Steric Molar Refractivity (CMR)A measure of the volume occupied by a molecule or substituent.Relates to the strength of drug-receptor interactions and fit. ubaya.ac.id
Lipophilic ClogP / Hansch constant (π)Measures the hydrophobicity or lipophilicity of a molecule or substituent.Affects penetration of cell membranes and transport to the target site. ubaya.ac.id

Rational Design Principles for Optimized Derivatives

Based on the accumulated SAR data, a set of rational design principles can be formulated to guide the synthesis of new, optimized derivatives of 2-(2,5-Dichlorophenyl)-1,3-benzothiazole with enhanced biological activity. This approach relies on making targeted structural modifications to improve potency and selectivity. nih.gov

Optimize Benzothiazole Core Substitution: The C-6 position is a validated site for modification to enhance biological activity. Introducing small, electron-withdrawing groups like chlorine or cyano, or other groups like methoxy, should be prioritized to potentially increase antiproliferative or other desired activities. nih.govmdpi.compharmacyjournal.in The C-5 position is also a viable site for halogen substitution to improve potency. pharmacyjournal.in

Modulate the 2-Phenyl Ring: While the 2,5-dichloro substitution provides a baseline, further optimization can be explored. This could involve replacing one or both chlorine atoms with other halogens (e.g., fluorine) or bioisosteric groups to fine-tune the electronic and steric properties. The goal is to enhance target binding affinity while maintaining favorable pharmacokinetic properties.

Incorporate Pharmacophore-Guided Design: Utilizing ligand-based and structure-based pharmacophore models can help identify essential structural features for activity. nih.gov This involves identifying key hydrogen bond donors/acceptors, hydrophobic regions, and cationic centers that are crucial for interaction with the biological target and incorporating them into the design of new analogues.

Control Physicochemical Properties: A systematic QSAR approach should be integrated into the design process. By calculating key electronic (e.g., HOMO-LUMO gap) and steric parameters for proposed structures before synthesis, it is possible to predict their potential reactivity and activity. mdpi.com Optimizing lipophilicity (e.g., ClogP) is essential to ensure a balance between target affinity and the ability of the molecule to reach its site of action. ubaya.ac.id

By applying these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop novel derivatives with improved and potentially more selective therapeutic profiles.

Applications in Advanced Materials and Other Fields

Optoelectronic Materials: Luminescence, Fluorescence, and Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2-phenyl-1,3-benzothiazole are recognized as important chromophores and are widely used as building blocks for optoelectronic materials. mdpi.com The benzothiazole (B30560) core is a strong electron-withdrawing unit, which, when combined with an electron-donating group, can create materials with significant intramolecular charge transfer (ICT) character. d-nb.info This donor-acceptor (D-A) structure is fundamental to the design of materials for organic light-emitting diodes (OLEDs). d-nb.info

The photophysical properties of these molecules can be finely tuned by modifying the substituents on the phenyl ring. The 2,5-dichloro substitution on the phenyl ring of 2-(2,5-Dichlorophenyl)-1,3-benzothiazole serves to modulate the electronic and optical properties of the molecule. research-nexus.net Theoretical studies on similar benzothiazole derivatives have shown that structural configurations, such as the planarity of the molecule, play a critical role in determining light emission efficiency. research-nexus.netresearchgate.net Research indicates that benzothiazole derivatives can be engineered to emit light across the visible spectrum, including bluish-white or red light, making them promising candidates for high-performance OLEDs. research-nexus.netresearchgate.net The introduction of halogen atoms can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a key factor in designing efficient OLED devices. research-nexus.net

For instance, novel emitters based on 5,6-difluorobenzo[c] nih.govnih.govrsc.orgthiadiazole have demonstrated the potential for deep-red to near-infrared (NIR) fluorescence in OLEDs, achieving high external quantum efficiencies (EQE). frontiersin.org While specific data for this compound is not extensively detailed, the principles governing related structures suggest its potential utility in this area.

Table 1: Optoelectronic Properties of Related Benzothiazole Derivatives

Compound Family Emission Color Max. EQE (%) Application
Thiophene-bridged BTDF Derivatives Deep-Red / NIR 5.75% Doped OLEDs
Thiophene-bridged BTDF Derivatives NIR (690 nm) 1.44% Non-doped OLEDs

This table presents data for structurally related benzothiadiazole and benzothiazole derivatives to illustrate the potential of this class of compounds in OLED applications.

Chemical Sensing and Bioimaging Probes

The inherent fluorescence of the benzothiazole scaffold makes it an excellent platform for the development of chemical sensors and bioimaging agents. mdpi.com Benzothiazole-based fluorescent probes are valued for their high quantum yields, photostability, and the ease with which their structure can be modified to detect specific analytes. mdpi.com These probes often operate on mechanisms like intramolecular charge transfer (ICT), which can be perturbed by the presence of a target analyte, leading to a detectable change in the fluorescence signal (e.g., a "turn-on" or "turn-off" response, or a ratiometric shift). nih.govmdpi.com

Derivatives have been designed for the selective and sensitive detection of various metal ions, including Zn²⁺, Cu²⁺, Ni²⁺, Hg²⁺, Fe³⁺, and Al³⁺. nih.govnih.govmdpi.comacs.orgresearchgate.net For example, a probe based on 2-(benzo[d]thiazol-2-yl)-4-(1,3-dithian-2-yl)phenol showed a ratiometric fluorescent response to Hg²⁺ and a fluorescence quenching behavior with Cu²⁺, allowing for the visual detection and imaging of these ions in living cells. nih.gov Another sensor exhibited a selective fluorescence quenching response towards Fe³⁺ ions in aqueous solutions and was also successfully used to monitor Fe³⁺ in living cells. researchgate.net

The this compound structure, with its halogenated phenyl ring, could be functionalized to create selective binding sites for specific ions or molecules. The electron-withdrawing nature of the chlorine atoms can influence the photophysical properties of the benzothiazole core, potentially enhancing the sensitivity and selectivity of the probe. Furthermore, the development of full-color-tunable fluorophores based on benzothiadiazole skeletons highlights the potential for creating probes for multicolor bioimaging. rsc.org

Table 2: Performance of Benzothiazole-Based Fluorescent Probes

Probe Type Analyte Detected Detection Limit Application
Benzothiazole-based Sensor 1 Fe³⁺ 8.43 μM Detection in aqueous solution & living cells
Benzothiazole-based Sensor 2 Fe³⁺ 5.86 μM Detection in aqueous solution & living cells
Biphenyl–benzothiazole-based Sensor Zn²⁺, Cu²⁺, Ni²⁺ Not specified Ratiometric and colorimetric detection

Catalysis and Organocatalysis

The benzothiazole scaffold is not only useful for its optical properties but also for its applications in catalysis. mdpi.com Benzothiazole derivatives have been employed in various catalytic processes, including organocatalysis, which avoids the use of metals. rsc.org For instance, an organocatalytic protocol has been developed for the synthesis of 2-substituted benzothiazoles using an iodine-based catalyst and an environmentally safe oxidant at room temperature. acs.org

Chiral benzothiazole derivatives have also been utilized in asymmetric synthesis. Commercially available chiral amine catalysts have been used for the direct asymmetric synthesis of pyrimido[2,1-b]benzothiazoles, achieving high yields and excellent enantioselectivities. nih.govacs.org These reactions demonstrate the potential of the benzothiazole framework to act as a scaffold for creating effective and highly selective catalysts for complex organic transformations.

Agrochemical Applications (e.g., Plant Protection, Herbicides)

Benzothiazole and its derivatives exhibit a broad spectrum of biological activities, making them important structural motifs in the discovery of new agrochemicals. nih.govnih.gov They have been investigated for their potential as fungicides, antiviral agents, and herbicides. nih.govnih.govresearchgate.net The introduction of halogen atoms, such as chlorine, onto the benzothiazole or associated phenyl rings has been shown to be a key factor in enhancing the biological activity of these compounds. nih.govmdpi.com

Several studies have highlighted the herbicidal potential of benzothiazole derivatives. mdpi.com For example, certain 3-(pyridin-2-yl)benzothiazol-2-one derivatives have been identified as a novel class of protoporphyrinogen oxidase (PPO) inhibitors with excellent post-emergence herbicidal activity against broadleaf weeds. nih.govnih.gov Structure-activity relationship (SAR) analyses have revealed that substituents on the associated aromatic rings are crucial for herbicidal potency. nih.govbohrium.com One study found that a trifluoromethyl group on a pyridine ring attached to the benzothiazolone was essential for activity, and the addition of a fluorine or chlorine atom further enhanced it. bohrium.com

Benzothiazole derivatives have also shown promise in plant protection as fungicides. nih.gov A series of flavonoid derivatives containing benzothiazole demonstrated excellent inhibitory effects against Fusarium oxysporum, with one compound showing significantly better in vivo protective and curative activities against cucumber fusarium wilt than a commercial control drug. nih.gov The natural compound benzothiazole itself has been shown to be a potential fumigant and repellent for controlling storage pests. researchgate.net Given that halogenation is a common strategy for increasing the efficacy of agrochemicals, this compound represents a structure of interest for development in this field. nih.govmdpi.com

Table 3: Bioactivity of Selected Benzothiazole Derivatives in Agrochemical Applications

Compound Type Target Organism/Weed Measured Efficacy Application
Flavonoid-Benzothiazole (V17) Fusarium oxysporum EC₅₀ = 1.2 µg/mL Fungicide
Pyridinyl-benzothiazolone (B-04) Broadleaf & Monocot Weeds Potent pre-emergence activity Herbicide
Pyridinyl-benzothiazolone (I-09) Broadleaf Weeds 100% efficacy at 75 g a.i./ha Herbicide

Polymer Chemistry and Dye Synthesis

The benzothiazole moiety is a valuable component in the synthesis of functional polymers and dyes due to its rigid structure, thermal stability, and unique electronic properties. researchgate.netsemanticscholar.org In polymer chemistry, benzothiazole derivatives can be incorporated as monomers to create polymers with specific optical and electronic characteristics. For example, benzothiazole-containing monomers have been used to synthesize side-chain liquid crystalline polymers that exhibit strong fluorescence, making them potential candidates for polymer light-emitting diode applications. researchgate.net The benzothiazole unit has also been incorporated into rigid-rod benzobisazole polymers to modify their properties, such as solubility and processibility. dtic.mil Furthermore, functional copolymers bearing benzothiazole-disulfide groups have been synthesized for biomedical applications, allowing for the creation of reactive surface coatings that can be reversibly functionalized. rsc.org

In the field of dye synthesis, benzothiazole is a key heterocyclic component in various classes of dyes, including cyanine and azo dyes. researchgate.netsemanticscholar.orgsemanticscholar.orgdergipark.org.tr Benzothiazole-containing cyanine dyes have applications ranging from photography to biological marking. researchgate.netsemanticscholar.org Benzothiazole-azo disperse dyes have been synthesized for coloring polyester fabrics, with some showing high resistance to alkaline treatments and peroxide bleaching, which is advantageous for creating more efficient, single-bath dyeing processes. semanticscholar.org The color of these dyes can be tuned by altering the electronic nature of the substituents; electron-withdrawing groups on the diazo component (like the benzothiazole part) and electron-donating groups on the coupling component can lead to a bathochromic (deepening of color) shift. semanticscholar.org The 2,5-dichloro substitution in this compound would act as an electron-withdrawing feature, making it a potentially useful precursor in the synthesis of new dyes with specific color and performance properties.

Environmental and Green Chemistry Perspectives of Benzothiazole Derivatives

Occurrence and Detection in Environmental Matrices

Benzothiazoles, as a class of compounds, are recognized as emerging environmental contaminants due to their widespread use in various industrial and commercial products, including rubber vulcanization accelerators, pesticides, and corrosion inhibitors. nih.govfigshare.comuri.edu Consequently, benzothiazole (B30560) and several of its derivatives have been detected in various environmental compartments. nih.govgdut.edu.cn

Potential Environmental Matrices for 2-(2,5-Dichlorophenyl)-1,3-benzothiazole

Environmental MatrixPotential for OccurrenceRationale
Water (Surface and Ground) PossibleRunoff from industrial sites and urban areas; wastewater treatment plant effluents.
Sediment LikelySorption to organic matter due to its predicted hydrophobicity from the dichlorophenyl group.
Soil LikelyDeposition from atmospheric transport and contamination from industrial activities.
Air Less Likely (as vapor)Expected to have low volatility, but may be associated with particulate matter. gdut.edu.cn
Biota PossiblePotential for bioaccumulation in organisms due to its lipophilic nature.

Detection of benzothiazole derivatives in environmental samples typically involves sophisticated analytical techniques. Standard methods often include sample extraction using solid-phase extraction (SPE) followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). csbsju.eduresearchgate.net While no specific methods for the routine monitoring of this compound were found, the general methodologies for halogenated organic compounds would be applicable.

Theoretical Studies on Biodegradation Pathways and Environmental Fate

The environmental fate of a chemical compound is largely determined by its susceptibility to degradation processes, including biodegradation and photolysis. d-nb.info For this compound, specific experimental studies on its biodegradation are scarce. However, theoretical degradation pathways can be postulated based on the known metabolism of benzothiazoles and chlorinated aromatic compounds.

The microbial degradation of the parent benzothiazole molecule is known to proceed through hydroxylation, followed by ring cleavage. nih.govresearchgate.net The presence of chlorine atoms on the phenyl ring of this compound is expected to significantly influence its biodegradability. Halogenated aromatic compounds are generally more resistant to microbial degradation than their non-halogenated counterparts. core.ac.uk

Plausible Theoretical Biodegradation Steps for this compound:

Initial Attack: The degradation is likely to be initiated by dioxygenase enzymes, which can hydroxylate the aromatic rings. The attack could occur on either the benzothiazole nucleus or the dichlorophenyl ring.

Dechlorination: Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is a common initial step in the anaerobic degradation of chlorinated compounds. Aerobic degradation might proceed through hydrolytic or oxygenolytic dehalogenation.

Ring Cleavage: Following hydroxylation and potentially dechlorination, the aromatic rings can be cleaved by dioxygenase enzymes. This would lead to the formation of aliphatic intermediates.

Mineralization: The resulting aliphatic compounds would then be further metabolized through central metabolic pathways, ultimately leading to the formation of carbon dioxide, water, and inorganic chloride.

The persistence of this compound in the environment is anticipated to be significant due to the stability of the benzothiazole ring and the presence of chlorine substituents, which tend to increase resistance to microbial attack. Its environmental fate will also be influenced by its physicochemical properties, such as its water solubility and octanol-water partition coefficient, which will govern its distribution between water, soil, and sediment.

Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the biodegradability of chemical compounds. uci.edueuropa.eu These models use the chemical structure to estimate the likelihood of a compound being readily biodegradable. For a molecule like this compound, QSAR models would likely predict a low probability of rapid biodegradation.

Development of Green Analytical Methods for Detection

Green analytical chemistry (GAC) is a field focused on developing analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous substances, minimizing energy consumption, and reducing waste generation. dntb.gov.uaresearchgate.net The development of green analytical methods for the detection of emerging contaminants like this compound is crucial for sustainable environmental monitoring.

Traditional analytical methods for organic pollutants often involve the use of large volumes of organic solvents for extraction and chromatography. csbsju.edu Green alternatives aim to replace or reduce the use of these solvents.

Potential Green Analytical Approaches for this compound

Green Analytical TechniquePrincipleApplication for this compound
Solid-Phase Microextraction (SPME) A solvent-free extraction technique where a coated fiber is exposed to the sample to adsorb analytes.Could be used for the extraction from water samples, followed by thermal desorption into a GC-MS.
Dispersive Liquid-Liquid Microextraction (DLLME) Uses a small amount of extraction solvent and a disperser solvent to form a cloudy solution, enabling rapid extraction of analytes into the fine droplets of the extraction solvent.A greener alternative to traditional liquid-liquid extraction, reducing solvent consumption.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid, typically CO2, as the extraction solvent.Offers a non-toxic and environmentally benign alternative to organic solvents for extraction from solid matrices like soil and sediment.
Miniaturized and Automated Systems Lab-on-a-chip and other microfluidic devices that integrate sample preparation and analysis on a small scale.Reduces reagent consumption and waste generation.
Use of Greener Solvents in Chromatography Replacing traditional mobile phase solvents like acetonitrile and methanol with more benign alternatives such as ethanol or supercritical CO2.Reduces the environmental impact of the analytical separation step.

While specific green analytical methods for this compound have not been reported, the principles of GAC provide a clear framework for the development of such methods. researchgate.netmdpi.com Future research in this area would likely focus on adapting existing green techniques to the specific physicochemical properties of this compound to enable its sensitive and sustainable detection in various environmental matrices.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The chemical synthesis of benzothiazole (B30560) derivatives is evolving, with a growing emphasis on green chemistry and process efficiency. Future research will increasingly pivot from traditional, often harsh, synthetic conditions to more sustainable and atom-economical alternatives.

Key areas of exploration include:

Biocatalysis: Utilizing enzymes or whole-cell systems as catalysts offers high selectivity under mild conditions, reducing the need for protecting groups and minimizing waste. The use of recyclable biocatalysts, such as chitosan (B1678972) hydrogels, presents a promising eco-friendly approach. mdpi.com

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free reactions, aligning with the principles of green chemistry. rsc.org

One-Pot Multicomponent Reactions: Designing synthetic cascades where multiple bonds are formed in a single operation without isolating intermediates enhances efficiency, saves resources, and reduces waste streams. rsc.org

Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool for organic synthesis, enabling novel transformations under mild conditions. mdpi.com

These modern synthetic strategies aim to make the production of benzothiazole derivatives, including 2-(2,5-Dichlorophenyl)-1,3-benzothiazole, more cost-effective, safer, and environmentally benign. mdpi.com

Advanced Mechanistic Studies on Biological Targets and Pathways

While many benzothiazole derivatives have demonstrated significant biological activity, a deeper understanding of their molecular interactions is crucial for further development. Future research will employ advanced techniques to elucidate the precise mechanisms of action.

Priorities for mechanistic studies will involve:

Target Deconvolution: Identifying and validating the specific biological targets with which benzothiazole compounds interact. Techniques such as molecular docking and dynamics simulations are instrumental in predicting binding patterns and affinities for specific proteins, such as the FOXM1-DNA binding domain or the hMAO-B enzyme. mdpi.comnih.gov

Structural Biology: Using X-ray crystallography and cryo-electron microscopy to solve the three-dimensional structures of benzothiazole derivatives in complex with their biological targets. This provides invaluable insight into the key molecular interactions driving their activity.

Systems Biology Approaches: Integrating genomics, proteomics, and metabolomics to understand how these compounds affect cellular pathways and networks. This can reveal off-target effects and identify potential biomarkers for efficacy.

For instance, studies have shown that certain benzothiazole-based compounds can act as inhibitors of tubulin polymerization or specific enzymes, and detailed mechanistic investigations will clarify the structure-activity relationships (SAR) that govern these interactions. nih.govrjptonline.org Such knowledge is fundamental for designing drugs with improved therapeutic indices.

Design of Next-Generation Benzothiazole-Based Compounds with Improved Selectivity and Potency

The versatility of the benzothiazole scaffold allows for extensive structural modifications to fine-tune its pharmacological properties. jchemrev.com The design of next-generation compounds will focus on optimizing potency against the intended target while minimizing off-target effects to reduce potential side effects.

Future design strategies will include:

Molecular Hybridization: Combining the benzothiazole core with other pharmacophores to create hybrid molecules that can interact with multiple targets or exhibit synergistic effects. researchgate.net This approach has been used to develop potent anti-tubercular agents. rsc.org

Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structural information of target proteins to rationally design molecules with high binding affinity and selectivity. mdpi.com

Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds.

The goal is to develop new chemical entities with significantly enhanced therapeutic profiles, moving beyond existing generations of benzothiazole-based agents for a wide range of diseases, including cancer and infectious diseases. nih.govgoogle.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery and development pipeline. mednexus.org These computational tools can analyze vast and complex datasets far more efficiently than traditional methods, accelerating the identification and optimization of new drug candidates. nih.govnih.gov

In the context of benzothiazole research, AI and ML will be applied to:

Predictive Modeling: Developing algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel benzothiazole derivatives, helping to identify promising candidates early in the discovery process. premierscience.com

De Novo Drug Design: Using generative models to design entirely new benzothiazole-based molecules with desired properties and high predicted activity against specific biological targets. nih.gov

High-Throughput Virtual Screening: Screening massive virtual libraries of compounds to identify those with a high probability of binding to a target of interest, thereby prioritizing experimental efforts. premierscience.com

Data Analysis: Analyzing complex biological data from high-content screening and 'omics' studies to identify novel drug targets and understand structure-activity relationships. zenodo.org

By leveraging AI, researchers can significantly reduce the time and cost associated with bringing a new benzothiazole-based therapeutic from the laboratory to the clinic. mednexus.org

Expanding Applications Beyond Medicinal Chemistry

While medicinal chemistry has been the primary focus of benzothiazole research, the unique physicochemical properties of this scaffold lend themselves to a variety of other applications. jchemrev.com Future investigations will continue to explore and expand the use of benzothiazole derivatives in materials science and other technological fields.

Potential areas for expanded applications include:

Polymer Chemistry: As monomers or additives in the synthesis of high-performance polymers with specific thermal or optical properties. pcbiochemres.com

Dye Synthesis: Development of novel dyes and pigments for use in textiles, imaging, and organic light-emitting diodes (OLEDs). jchemrev.com

Agrochemicals: Designing new fungicides and other plant-protecting agents, leveraging the known antimicrobial properties of the benzothiazole core. pcbiochemres.comrsc.org

Sensors and Imaging Agents: Creating chemosensors for the detection of specific ions or molecules and developing fluorescent probes for biological imaging. mdpi.comrsc.org

This diversification of applications ensures that the benzothiazole nucleus will remain a relevant and important area of chemical research for years to come.

Q & A

Q. Q1. What are the standard synthetic routes for 2-(2,5-dichlorophenyl)-1,3-benzothiazole, and how can reaction conditions be optimized?

A1: The synthesis typically involves cyclocondensation of substituted anilines with thioureas or thioamides. Key steps include refluxing in polar aprotic solvents (e.g., DMSO) under nitrogen to prevent oxidation, followed by crystallization from ethanol-water mixtures to enhance purity . Yield optimization (e.g., 65% in similar triazole syntheses) can be achieved by controlling reaction time (e.g., 18 hours for complete cyclization) and stoichiometric ratios of intermediates. Monitoring via TLC or HPLC is recommended to confirm intermediate formation.

Q. Q2. How can researchers confirm the molecular structure of this compound and its intermediates?

A2: Structural confirmation relies on spectroscopic methods:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for dichlorophenyl groups) and benzothiazole ring protons (δ 6.8–7.5 ppm) .
  • FT-IR : Peaks at ~3050 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl) are diagnostic .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight.

Q. Q3. What safety protocols are critical when handling this compound?

A3: Due to potential toxicity (e.g., skin/eye irritation, inhalation hazards), use PPE (gloves, goggles, lab coats) and work in a fume hood. Waste disposal must comply with halogenated organic waste regulations. Refer to analogous compounds' safety data for guidance (e.g., H303/H313/H333 hazard codes) .

Advanced Research Questions

Q. Q4. How does the electronic nature of substituents on the dichlorophenyl ring influence biological activity?

A4: The position and electronegativity of substituents modulate interactions with biological targets. For example:

  • 2,5-Dichloro substitution : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity (e.g., inhibition of bacterial protein synthesis via ribosomal binding) .
  • Para-substituted analogs : Reduced steric hindrance improves binding affinity to enzymes like DNA gyrase, as seen in structurally related benzoxazole derivatives .
    Comparative studies using isosteric replacements (e.g., fluorine for chlorine) can elucidate electronic effects .

Q. Q5. What strategies resolve contradictions in reported biological activity data for this compound?

A5: Discrepancies often arise from variations in:

  • Assay conditions : Standardize parameters (e.g., pH, temperature, bacterial strain) to ensure reproducibility .
  • Purity : Impurities ≥5% can skew results; use recrystallization or column chromatography to achieve ≥98% purity .
  • Cellular uptake : Quantify intracellular concentrations via LC-MS in cell-based assays to correlate efficacy with bioavailability .

Q. Q6. How can regioselective functionalization of the benzothiazole core be achieved for structure-activity relationship (SAR) studies?

A6: Regioselectivity is controlled via:

  • Directed lithiation : Use LDA or LTMP at low temperatures (-78°C) to deprotonate specific positions (e.g., C4 of benzothiazole) for electrophilic quenching .
  • Protecting groups : Temporary protection of reactive sites (e.g., NH groups with Boc) enables selective modification .

Methodological Challenges and Solutions

Q. Q7. What are common pitfalls in scaling up the synthesis of this compound?

A7: Challenges include:

  • Exothermic reactions : Use jacketed reactors with controlled cooling to manage heat during cyclization .
  • Solvent recovery : Optimize distillation under reduced pressure to recover DMSO or ethanol for cost efficiency .
  • Polymorphism : Characterize crystal forms via XRPD to ensure batch-to-batch consistency in drug formulation studies .

Q. Q8. How can computational modeling enhance the design of derivatives with improved pharmacological profiles?

A8:

  • Docking studies : Use AutoDock Vina to predict binding modes with targets like β-tubulin or kinases .
  • QSAR models : Correlate substituent Hammett constants (σ) with IC₅₀ values to prioritize synthetic targets .
  • ADMET prediction : SwissADME evaluates logP, solubility, and CYP450 interactions to reduce late-stage attrition .

Data Interpretation and Validation

Q. Q9. How should researchers validate conflicting cytotoxicity data across different cell lines?

A9:

  • Dose-response curves : Generate IC₅₀ values in ≥3 independent experiments to assess variability .
  • Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects (e.g., ROS induction) that may explain cell line-specific toxicity .

Q. Q10. What analytical techniques are optimal for studying degradation products under physiological conditions?

A10:

  • Forced degradation : Expose the compound to acidic/basic hydrolysis, UV light, or oxidative stress (H₂O₂) .
  • LC-HRMS : Identify degradation products (e.g., hydrolyzed benzothiazole rings) and propose pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.